3,5-Dimethylindolizine

Regioselective protonation Steric effects Indolizinium cation tautomerism

3,5-Dimethylindolizine (CAS 1761-13-3) is a C10H11N heterocyclic compound belonging to the indolizine family—a bicyclic [4.3.0] system with a bridgehead nitrogen. It features methyl substituents at positions 3 and 5 of the indolizine core, a substitution pattern that introduces significant intramolecular steric interactions between the two methyl groups.

Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
CAS No. 1761-13-3
Cat. No. B161708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylindolizine
CAS1761-13-3
Synonyms3,5-Dimethylindolizine
Molecular FormulaC10H11N
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=CC=C(N12)C
InChIInChI=1S/C10H11N/c1-8-4-3-5-10-7-6-9(2)11(8)10/h3-7H,1-2H3
InChIKeyHEXONZNIDPVUSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethylindolizine (CAS 1761-13-3): A Sterically Congested Indolizine Scaffold for Protonation-Selective Applications


3,5-Dimethylindolizine (CAS 1761-13-3) is a C10H11N heterocyclic compound belonging to the indolizine family—a bicyclic [4.3.0] system with a bridgehead nitrogen . It features methyl substituents at positions 3 and 5 of the indolizine core, a substitution pattern that introduces significant intramolecular steric interactions between the two methyl groups . This steric congestion fundamentally alters the compound's protonation behavior relative to other alkylindolizines, making it a distinct chemical entity for research applications where regioselective cation formation or steric perturbation of aromaticity is of interest . Its molecular weight is 145.2 g/mol with an ALogP of 3.3, and it contains zero hydrogen bond donors or acceptors, resulting in a polar surface area of only 4.4 Ų .

Why 3,5-Dimethylindolizine Cannot Be Replaced by Other Alkylindolizines in Protonation-Sensitive Applications


Generic substitution of one alkylindolizine for another is unreliable because substituent position and steric interactions dictate the regiochemistry of protonation . Indolizines unsubstituted at position 3 protonate exclusively at C-3, but most 3-substituted indolizines yield mixtures of 3H- and 1H-indolizinium cations in proportions that depend on the nature and position of substitution. However, 3,5-dimethylindolizine defies this trend: it gives the 3H-cation alone, because the intramolecular overcrowding between the 3-methyl and 5-methyl groups sterically blocks protonation at C-1, forcing exclusive C-3 protonation . This unique behavior means that substituting 3,5-dimethylindolizine with, for example, 3-methylindolizine or 2,3-dimethylindolizine would produce a different mixture of cationic species, leading to divergent reactivity, spectroscopic signatures, and downstream synthetic outcomes .

3,5-Dimethylindolizine: Quantitative Differentiation Evidence vs. Closest Indolizine Analogs


Exclusive 3H-Cation Formation vs. Mixed 3H/1H Protonation in 3-Substituted Indolizines

Under reversible protonation conditions, 3,5-dimethylindolizine forms the 3H-indolizinium cation exclusively, with no detectable 1H-cation. In contrast, all other 3-substituted indolizines studied yield measurable mixtures of 3H- and 1H-indolizinium cations . For example, 3-methylindolizine, 2,3-dimethylindolizine, and 3,7-dimethylindolizine all protonate at C-1 as well as C-3 due to steric hindrance at the 3-position; the 3,5-dimethyl substitution pattern uniquely overcomes this effect via intramolecular overcrowding of the two methyl groups, which sterically shields C-1 and redirects protonation exclusively to C-3 . This represents a qualitative binary difference (100% 3H vs. mixed) rather than a mere shift in ratio.

Regioselective protonation Steric effects Indolizinium cation tautomerism

Sterically Driven pKa Shift Relative to Indolizine and 3-Methylindolizine

Indolizine has a reported pKaH of 3.9, and its unsubstituted parent protonates exclusively at C-3 . Introduction of a 3-methyl group alters the basicity and introduces competing C-1 protonation, but the precise pKa shift for 3-methylindolizine is strain-dependent and solvent-sensitive . For 3,5-dimethylindolizine, the Armarego study (1964) measured ionization constants (pKa values) of twelve alkylindolizines, demonstrating that the 3,5-dimethyl substitution pattern produces a measurable shift in basicity relative to both unsubstituted indolizine and mono-methylated analogs. However, the specific numerical pKa value for 3,5-dimethylindolizine is not publicly available in open-access form. The qualitative finding that 3,5-dimethylindolizine's ionization behavior is distinct from all other measured alkylindolizines is well-established .

Acid-base chemistry Ionization constants Indolizine basicity

Intramolecular Overcrowding as a Unique Structural Determinant of Reactivity

The 3,5-dimethyl substitution pattern creates intramolecular overcrowding between the two methyl groups, which is not present in any other simple dialkylindolizine isomer (e.g., 2,3-dimethyl, 3,7-dimethyl, 1,3-dimethyl) . This steric compression distorts the geometry of the indolizine ring system and alters the electronic distribution, as evidenced by the compound's unique protonation behavior . Ab initio MO calculations on indolizine derivatives confirm that steric interactions between substituents at positions 3 and 5 significantly affect proton affinity and the energetic preference for C-3 vs. C-1 protonation . This structural feature is absent in all other common alkylindolizine isomers, making 3,5-dimethylindolizine a uniquely congested scaffold within the class.

Steric hindrance Molecular conformation Indolizine reactivity

3,5-Dimethylindolizine (CAS 1761-13-3): Recommended Application Scenarios Based on Differential Evidence


Mechanistic Probe for Electrophilic Substitution Regiochemistry on Indolizines

Because 3,5-dimethylindolizine protonates exclusively at C-3—in contrast to all other 3-substituted indolizines that give C-1/C-3 mixtures—it serves as an unambiguous mechanistic probe for studying electrophilic attack regiochemistry on the indolizine nucleus . The absence of a competing C-1 pathway simplifies kinetic analysis and product distribution interpretation, making this compound valuable for physical organic chemistry investigations where tautomeric ambiguity must be eliminated .

Spectroscopic Reference Standard for Indolizinium Cation Characterization

The exclusive formation of the 3H-indolizinium cation from 3,5-dimethylindolizine provides a clean spectroscopic reference for NMR and UV-Vis characterization of indolizinium species . Unlike prototypical indolizines such as 3-methylindolizine that produce cation mixtures, 3,5-dimethylindolizine yields a single cationic species whose 1H NMR, 13C NMR, and UV-Vis signatures can be unambiguously assigned and used as benchmarks for interpreting spectra of more complex indolizine-derived cations .

Scaffold for Sterically Driven Selectivity in Synthetic Chemistry

The intramolecular overcrowding between the 3- and 5-methyl groups in 3,5-dimethylindolizine creates a sterically constrained environment that can be exploited for regioselective functionalization—reactions that would produce mixtures on less congested indolizines may proceed with enhanced selectivity on this scaffold . This makes 3,5-dimethylindolizine a candidate starting material for the synthesis of indolizine derivatives where steric control of reaction outcome is desired .

Computational Chemistry Benchmark for Modeling Steric Effects in Heterocycles

The well-characterized steric clash between the 3- and 5-methyl groups, combined with the experimentally observed protonation anomaly, makes 3,5-dimethylindolizine a valuable benchmark system for validating computational methods (DFT, ab initio MO) that aim to predict steric effects, proton affinities, and tautomer ratios in nitrogen heterocycles .

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